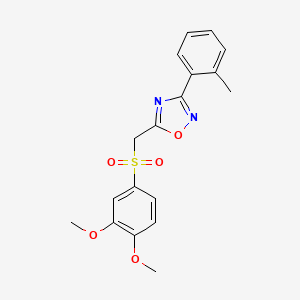

![molecular formula C19H19N3O4S B2870883 3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid CAS No. 833440-59-8](/img/structure/B2870883.png)

3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

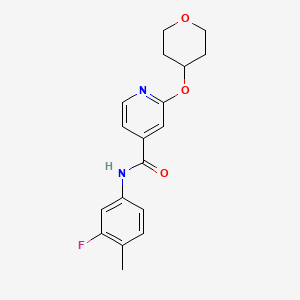

The compound “3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains a phenyl group (a ring of six carbon atoms, similar to benzene), a propanoic acid group (a three-carbon chain with a carboxylic acid at the end), and a sulfanyl group (a sulfur atom bonded to a hydrogen atom). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The 1,2,4-triazole ring, phenyl ring, and propanoic acid group will each contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the presence of the phenyl and 1,2,4-triazole rings could contribute to its overall stability and reactivity .Wirkmechanismus

Target of Action

The primary target of the compound, also known as 3-((5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid, is the γ-globin gene . This gene plays a crucial role in the production of hemoglobin, the protein in red blood cells that carries oxygen throughout the body .

Mode of Action

The compound interacts with its target by stimulating the expression of the γ-globin gene . This interaction leads to an increase in the production of γ-globin, a component of fetal hemoglobin . Fetal hemoglobin has a higher affinity for oxygen than adult hemoglobin, which can be beneficial in conditions where oxygen delivery is impaired .

Biochemical Pathways

The stimulation of γ-globin gene expression suggests that it may influence thehemoglobin synthesis pathway . The downstream effects of this could include increased oxygen-carrying capacity of the blood and improved oxygen delivery to tissues .

Pharmacokinetics

This suggests that it is well absorbed from the gastrointestinal tract and can reach effective concentrations in the body when administered orally .

Result of Action

The primary result of the compound’s action is the stimulation of erythropoiesis , the process of producing red blood cells . This is due to its effect on γ-globin gene expression, leading to increased production of fetal hemoglobin . As a result, it may be beneficial in treating conditions such as β-hemoglobinopathies and other forms of anemia .

Action Environment

Like all drugs, factors such as ph, temperature, and the presence of other substances could potentially affect its stability, efficacy, and action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-25-15-9-8-13(12-16(15)26-2)18-20-21-19(27-11-10-17(23)24)22(18)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUGQUWUYLGGPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,5-dimethyl-2-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B2870800.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-{2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2870804.png)

![2-((4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2870806.png)

![N-[1-(Hydroxymethyl)-4-phenylcyclohexyl]-N-methylbut-2-ynamide](/img/structure/B2870814.png)

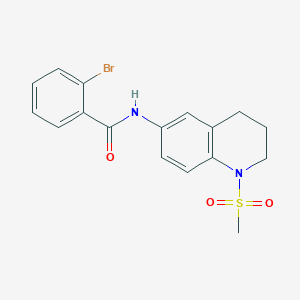

![4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2870815.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2870820.png)

![2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2870822.png)